3'-Sialyllactose

Catalog No.
S574450
CAS No.
35890-38-1
M.F
C23H39NO19
M. Wt
633.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Sialyllactose

CAS Number

35890-38-1

Product Name

3'-Sialyllactose

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C23H39NO19

Molecular Weight

633.6 g/mol

InChI

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1

InChI Key

OIZGSVFYNBZVIK-FHHHURIISA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O

Synonyms

3'-sialyllactose, N-acetylneuraminyl-2-3-galactopyranosyl-1-4-glucopyranose

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O

'-Sialyllactose in Infant Development and Gut Health

3'-Sialyllactose (3'-SL) is a major component of human milk oligosaccharides (HMOs). HMOs are a diverse group of complex sugars found in breast milk that are not digested by the infant but instead act as prebiotics, promoting the growth of beneficial bacteria in the gut []. Research suggests 3'-SL plays a crucial role in supporting the development of a healthy gut microbiome in infants.

  • Impact on Gut Microbiota: Studies have shown that 3'-SL can selectively promote the growth of Bifidobacteria, a beneficial bacterial genus in the infant gut. Bifidobacteria are known to contribute to a healthy gut environment by producing lactic acid, which inhibits the growth of pathogenic bacteria.

'-Sialyllactose and the Immune System

'-SL is also believed to play a role in the development of the infant immune system.

  • Immune Modulation: 3'-SL may modulate the infant's immune response by interacting with immune cells in the gut. Studies suggest it can reduce inflammation and support a balanced immune response [].

Potential Therapeutic Applications of 3'-Sialyllactose

Beyond its role in infant health, research is exploring the potential therapeutic applications of 3'-SL for various conditions.

  • Osteoarthritis: Studies have shown that 3'-SL may help protect against the development of osteoarthritis by promoting cartilage health and reducing inflammation in the joints [].

3'-Sialyllactose is a sialylated trisaccharide that consists of N-acetylneuraminic acid (sialic acid), d-galactose, and d-glucose. It is primarily found in human milk as one of the predominant human milk oligosaccharides. The compound plays a crucial role in various biological functions, including immune modulation and gut microbiota regulation. Its structure features a sialic acid linked to galactose via an α-(2→3) bond, which distinguishes it from other sialylated oligosaccharides like 6'-sialyllactose, where the sialic acid is linked via an α-(2→6) bond .

  • Promoting beneficial gut bacteria: 3'-SL may serve as a prebiotic, selectively nourishing certain beneficial bacterial strains in the infant gut [].
  • Immunomodulation: 3'-SL might interact with immune cells and influence immune responses [].
  • Brain development: Sialic acid from 3'-SL can be absorbed and used to build complex molecules essential for brain development [].

These mechanisms are based on laboratory and animal studies, and further research is needed to understand their applicability in humans [, ].

Currently, there is no data available on the toxicity or hazards associated with 3'-SL itself []. However, as a research compound, it is generally good practice to handle it with care following standard laboratory safety protocols.

The synthesis of 3'-sialyllactose can occur through several enzymatic pathways, primarily involving sialyltransferases and trans-sialidases. In a typical reaction, N-acetylneuraminic acid and lactose are substrates for the enzyme, resulting in the formation of 3'-sialyllactose. The process can be optimized by adjusting factors such as pH, temperature, and metal ion concentrations to enhance yield . Additionally, microbial fermentation methods can also produce 3'-sialyllactose with high efficiency .

Research indicates that 3'-sialyllactose exhibits several beneficial biological activities. It has been shown to promote osteogenic differentiation in human bone marrow stromal cells while inhibiting adipogenic differentiation, suggesting potential applications in bone health and osteoporosis treatment . Furthermore, it plays a role in anti-inflammatory responses and supports immune system functions by modulating gut microbiota composition .

The synthesis of 3'-sialyllactose can be achieved through both chemical and enzymatic methods:

  • Enzymatic Synthesis:
    • Sialyltransferase Method: Utilizes sialyltransferases to transfer sialic acid from donor substrates to lactose.
    • Trans-Sialidase Method: Employs trans-sialidases to facilitate the transfer of sialic acid from glycoproteins or glycolipids to lactose .
  • Microbial Fermentation:
    • Genetically modified strains of Escherichia coli or other microorganisms can ferment substrates to produce 3'-sialyllactose efficiently .

3'-Sialyllactose has several applications across various fields:

  • Nutritional Supplements: Used in infant formulas and dietary supplements due to its beneficial effects on gut health and immune function.
  • Pharmaceuticals: Potential therapeutic agent for bone health and metabolic disorders.
  • Food Industry: Incorporated into functional foods for enhanced health benefits .

Studies have demonstrated that 3'-sialyllactose interacts with various biological systems. For instance, it has been shown to activate specific signaling pathways such as the PI3K/Akt pathway in bone marrow stromal cells, enhancing osteogenic differentiation through the regulation of gene expression related to bone metabolism . Additionally, its interactions with gut microbiota contribute to its prebiotic effects, promoting beneficial bacterial growth while inhibiting pathogens .

3'-Sialyllactose is part of a broader class of sialylated oligosaccharides. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
6'-SialyllactoseSialic acid linked via α-(2→6) bondPredominantly decreases over time in human milk
Sialic AcidMonosaccharide formBasic unit for all sialylated compounds
3'-SialyllactuloseSimilar structure but with different linkagesFunctions differently in terms of biological activity
Galacto-oligosaccharidesNon-sialylated variantsServe as prebiotics without immune-modulating properties

The uniqueness of 3'-sialyllactose lies in its specific linkage type and its consistent presence in human milk, which is crucial for infant development and health . Its distinct biological activities further set it apart from other similar compounds.

Physical Description

Solid

XLogP3

-7.5

UNII

3J7TAL60G3

Other CAS

35890-38-1

Wikipedia

Sialyllactose

General Manufacturing Information

D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-: INACTIVE

Dates

Modify: 2023-08-15

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